tert-butyl 7-cyano-1H-indole-1-carboxylate tert-butyl 7-cyano-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443666
InChI: InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C#N
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

tert-butyl 7-cyano-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC13443666

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-cyano-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name tert-butyl 7-cyanoindole-1-carboxylate
Standard InChI InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,1-3H3
Standard InChI Key GVLNKXGKHOGKQS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C#N

Introduction

tert-Butyl 7-cyano-1H-indole-1-carboxylate is a complex organic compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by its unique molecular structure, featuring an indole moiety and a cyano group, which contribute to its reactivity and biological activities. This compound is identified by the CAS number 1521286-10-1 and has a molecular formula of C14H14N2O2.

Synthesis and Applications

The synthesis of tert-butyl 7-cyano-1H-indole-1-carboxylate typically involves multiple steps, often starting from indole derivatives. This compound is valuable in organic synthesis due to its potential for further modification, particularly through reactions involving the cyano group. Its applications extend into medicinal chemistry, where indole derivatives are known for their biological activities, including potential roles in drug development targeting neurological disorders and cancer therapies.

Biological Activities

While specific biological activities of tert-butyl 7-cyano-1H-indole-1-carboxylate have not been extensively documented, indole derivatives generally exhibit a range of biological properties. These include anti-inflammatory, antimicrobial, and anticancer activities, depending on the specific structure and modifications of the indole ring .

Research Findings and Future Directions

Research on tert-butyl 7-cyano-1H-indole-1-carboxylate is ongoing, with a focus on its potential applications in drug development. Future studies may explore its reactivity in various chemical reactions and its biological activities in more detail. The compound's unique structure makes it an interesting candidate for further modification and testing in medicinal chemistry contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator